molecular formula C12H13N3 B1471699 5-(3-Ethylphenyl)pyrazin-2-amine CAS No. 1504512-13-3

5-(3-Ethylphenyl)pyrazin-2-amine

Cat. No.: B1471699
CAS No.: 1504512-13-3
M. Wt: 199.25 g/mol
InChI Key: WFVNFSYGTRWEAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(3-Ethylphenyl)pyrazin-2-amine includes a pyrazine ring and an ethylphenyl group. Infrared spectroscopy can be used to identify the N-H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques

Research has highlighted efficient synthesis methods for pyrazine derivatives, including "5-(3-Ethylphenyl)pyrazin-2-amine," demonstrating the utility of ultrasound-mediated and microwave-assisted reactions for creating complex molecules with higher yields and shorter reaction times. These methods offer environmental benefits and versatility in chemical synthesis (Wang et al., 2011).

Novel Compounds for Material Science

Another study focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing their electronic and nonlinear optical properties through DFT calculations. This research presents these compounds as promising materials for electronic and photonic applications due to their adjustable electronic properties and potential for p-electronic delocalization (Ahmad et al., 2021).

Biological Applications

Anticancer Activity

Some derivatives of pyrazine, including those structurally related to "this compound," have shown significant anticancer activity. For instance, novel thiophene, pyran, and pyridine derivatives have demonstrated high potency against various cancer cell lines, highlighting the therapeutic potential of pyrazine derivatives in cancer treatment (Wardakhan et al., 2018).

Antimicrobial and Antifungal Activities

Research has also uncovered the antimicrobial and antifungal properties of new pyrazoline and pyrazole derivatives, indicating their utility in developing new treatments for infections. These compounds, through various synthetic pathways, offer a basis for designing novel antimicrobial agents with potential applications in medicine and healthcare (Hassan, 2013).

Corrosion Inhibition

Industrial Applications

Pyranpyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, which is crucial for industrial applications such as pickling processes. These inhibitors show high efficiency, supporting their use in protecting industrial materials and enhancing the lifespan of metal components (Dohare et al., 2017).

Mechanism of Action

While the specific mechanism of action for 5-(3-Ethylphenyl)pyrazin-2-amine is not available, related compounds such as 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities .

Safety and Hazards

The safety data sheet for a similar compound, 5-phenyl-1H-pyrazol-3-amine, indicates that it may cause skin irritation and serious eye irritation . It also may cause respiratory irritation .

Future Directions

While specific future directions for 5-(3-Ethylphenyl)pyrazin-2-amine are not available, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as potential anticancer agents . These compounds have shown promise as inhibitors of the protein kinase Akt1 .

Properties

IUPAC Name

5-(3-ethylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-9-4-3-5-10(6-9)11-7-15-12(13)8-14-11/h3-8H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNFSYGTRWEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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